molecular formula C9H14O5 B2436229 3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid CAS No. 2126144-82-7

3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid

Cat. No.: B2436229
CAS No.: 2126144-82-7
M. Wt: 202.206
InChI Key: XUZCZKHANXNOET-NKWVEPMBSA-N
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Description

“3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid” is a chemical compound with the IUPAC name 3-((2R,4S)-4-(methoxycarbonyl)tetrahydrofuran-2-yl)propanoic acid . It has a molecular weight of 202.21 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 202.21 .

Scientific Research Applications

Antioxidant, Anti-inflammatory, and Antiulcer Activities

A study by Subudhi and Sahoo (2011) synthesized novel compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, showing significant antioxidant, anti-inflammatory, and antiulcer activities. These compounds were synthesized for in vitro evaluation and showed promising results comparable to standards in these areas (Subudhi & Sahoo, 2011).

Antiproliferative and Antimicrobial Activities

Božić et al. (2017) reported the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, exhibiting significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines. These compounds also displayed in vitro antimicrobial activity against a wide range of microorganisms, indicating their potential as therapeutic agents (Božić et al., 2017).

Neuroexcitant Synthesis

Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant analog, 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analog of a known neuroexcitant. This research contributes to the development of compounds with potential applications in neurological research (Pajouhesh et al., 2000).

Pharmaceutical Quality Control

Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids. This study is crucial for ensuring the quality and efficacy of pharmaceutical compounds (Zubkov et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

Properties

IUPAC Name

3-[(2R,4S)-4-methoxycarbonyloxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCZKHANXNOET-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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